Moderate Duration of Bronchodilator Action (Rt50 ≥20 min) vs. Short-Acting Agonists (Rt50 <13 min) in Superfused Human Bronchial Smooth Muscle
In human superfused isolated bronchial smooth muscle (a tissue with a homogeneous β2-adrenoceptor population), quinprenaline (quinterenol) was identified as a moderate-duration agonist. Its Rt50—the time required for 50% recovery of inherent tone following an EC50 concentration—was ≥20 min, compared with <13 min for the short-acting cohort including isoprenaline, fenoterol, terbutaline, and salbutamol [1]. For perspective, the ultra-long-acting salmeterol showed no recovery within 4 h. The rank order of potency placed quinprenaline as the least potent among nine tested agonists: formoterol ≥ salmeterol ≥ clenbuterol > fenoterol = isoprenaline (EC50 27 nM) > terbutaline ≥ salbutamol > quinprenaline [1]. This intermediate duration profile means quinterenol fills a specific experimental niche between short-acting (Rt50 <13 min) and ultra-long-acting (>4 h) β-agonists.
| Evidence Dimension | Duration of bronchodilator action (Rt50, time to 50% recovery from EC50 concentration) |
|---|---|
| Target Compound Data | Rt50 ≥ 20 min (quinprenaline/quinterenol) |
| Comparator Or Baseline | Isoprenaline, fenoterol, terbutaline, salbutamol: all Rt50 < 13 min. Salmeterol: no recovery within 4 h. |
| Quantified Difference | Quinterenol Rt50 ≥ 20 min vs. short-acting agonists < 13 min → at least 1.5-fold longer duration. Significantly shorter than salmeterol (>4 h). |
| Conditions | Human superfused isolated bronchial smooth muscle; inherent tone relaxation assay; EC50 concentration of each agonist; β2-adrenoceptor homogeneous tissue |
Why This Matters
For researchers designing ex vivo airway pharmacology studies where intermediate-duration β-agonism is required—too long for isoprenaline washout but shorter than irreversible salmeterol binding—quinterenol provides a uniquely positioned experimental tool.
- [1] Nials AT, Coleman RA, Rabe KF, Vardey CJ, Watson N. Effects of beta-adrenoceptor agonists in human bronchial smooth muscle. Br J Pharmacol. 1993 Nov;110(3):1112-1116. doi:10.1111/j.1476-5381.1993.tb13929.x View Source
